4-(4-Fluorobenzyloxy)-1h-pyridin-2-one
Overview
Description
4-(4-Fluorobenzyloxy)-1H-pyridin-2-one (4-FBP) is a fluorinated pyridinone derived from 4-fluorobenzaldehyde, a compound that has been studied extensively due to its wide range of applications. 4-FBP has been used in various scientific research applications, including as a stabilizer for proteins, as a selective inhibitor of enzymes, and as a fluorescent probe for imaging. Its unique properties have made it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
4-(4-Fluorobenzyloxy)-1h-pyridin-2-one has been used in a variety of scientific research applications. It has been used as a stabilizer for proteins, as a selective inhibitor of enzymes, and as a fluorescent probe for imaging. It has also been used in the study of protein-protein interactions, as a substrate for enzyme kinetics, and as a fluorescent label for DNA sequencing.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one is not yet fully understood. It is believed that the fluorine atom in the 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one molecule is responsible for its unique properties, such as its ability to bind to proteins and inhibit enzymes. The fluorine atom is thought to interact with the active sites of proteins and enzymes, thus preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one are still being studied. However, it has been shown to have some effects on enzymes and proteins. For example, it has been shown to inhibit the activity of some enzymes, such as protein kinases, and to stabilize some proteins, such as G-proteins. It has also been shown to have some effects on cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one in lab experiments include its relatively low cost, its ease of synthesis, and its ability to bind to proteins and inhibit enzymes. Its limitations include its lack of specificity for certain proteins and enzymes, its potential for toxicity, and its potential for interfering with other biochemical processes.
Future Directions
There are many potential future directions for further research on 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one. These include exploring its potential as a therapeutic agent, developing methods to improve its specificity for certain proteins and enzymes, and studying its effects on other biochemical processes. Additionally, further research could focus on understanding its mechanism of action and developing methods to reduce its potential for toxicity.
properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)8-16-11-5-6-14-12(15)7-11/h1-7H,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOJUQBGIVXKAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=O)NC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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